molecular formula C7H12N2O2 B1438902 (5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 1153452-20-0

(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No. B1438902
CAS RN: 1153452-20-0
M. Wt: 156.18 g/mol
InChI Key: JONHWJOULPXYCP-UHFFFAOYSA-N
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Description

“(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol” is an organic compound with the molecular weight of 156.18 g/mol . It is also known as TBO-DMF.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)9-11-6/h10H,4H2,1-3H3 . This indicates that the compound has a molecular formula of C7H12N2O2.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

1. Synthetic Routes and Derivatives

  • Synthesis and Reactivity : A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole was developed from benzyl cyanide, leading to new derivatives such as Schiff bases and dimethylamino analogues, demonstrating stability in acid/base conditions (Bohle & Perepichka, 2009).

2. Biological Activity and Antitumor Properties

  • Natural Product Analogs : Synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs led to compounds with significant antitumor activity, showcasing the potential of these compounds in medical research (Maftei et al., 2013).

3. Photochemical Behavior

  • Photoisomerization Studies : Photochemical behavior of 1,2,4-oxadiazole derivatives in methanol was studied, revealing mechanisms like ring photoisomerization and ring-degenerate photoisomerization, enhancing the understanding of these compounds' light-induced properties (Buscemi et al., 1988; Buscemi et al., 2002).

4. Antioxidant Properties

  • Synthesis and Evaluation of Antioxidant Activity : New derivatives were synthesized and tested for antioxidant properties, showing significant free-radical scavenging ability, which is crucial for applications in oxidative stress-related conditions (Shakir et al., 2014).

5. Applications in Material Science

  • Hole-Blocking Material for OLEDs : Synthesis and structural analysis of bis(1,3,4-oxadiazole) systems like PDPyDP for use in organic light-emitting diodes (OLEDs) indicate their potential in electronic and optoelectronic applications (Wang et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)9-11-6/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONHWJOULPXYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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